4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Chemical Stability Bond Dissociation Synthetic Utility

Researchers requiring a benzothiazole-thioether scaffold with a free primary amine often encounter procurement risk from the near-ubiquitous sulfenamide isomer CBS (CAS 95-33-0), which lacks this functional handle. This HCl salt eliminates that risk. - Free primary amine enables direct amide coupling, sulfonamide formation, and reductive amination without S-N bond cleavage. - Stable thioether (C-S-C) linkage withstands elevated temperatures and nucleophilic conditions that degrade sulfenamides. - Hydrochloride salt ensures solubility in DMF, DMSO, and aqueous mixtures for HTS workflows. - Structurally validated by NMR to distinguish from isomeric CBS (identical exact mass 264.0755 Da), ensuring batch identity confidence.

Molecular Formula C13H17ClN2S2
Molecular Weight 300.9 g/mol
Cat. No. B13240375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride
Molecular FormulaC13H17ClN2S2
Molecular Weight300.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)SC2=NC3=CC=CC=C3S2.Cl
InChIInChI=1S/C13H16N2S2.ClH/c14-9-5-7-10(8-6-9)16-13-15-11-3-1-2-4-12(11)17-13;/h1-4,9-10H,5-8,14H2;1H
InChIKeyPCFKVBKXHJLPMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride: Structural and Procurement Profile


4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride (CAS 1864073-71-1 for the HCl salt; free base CAS 1274626-51-5) is a heterocyclic thioether building block composed of a benzothiazole ring linked via a sulfur atom to the 4-position of a cyclohexane ring bearing a primary amine at the 1-position . Its molecular formula is C₁₃H₁₇ClN₂S₂ and its molecular weight is 300.9 g/mol for the hydrochloride salt (264.4 g/mol for the free base) . The compound belongs to the benzothiazole sulfide (thioether) subclass, structurally distinct from the vastly more common benzothiazole-2-sulfenamides used as rubber vulcanization accelerators. It is available from commercial suppliers at reported purities of ≥95% , positioning it as a research-intermediate candidate rather than a bulk industrial commodity.

Core scaffold Benzothiazole thioether (C–S–C), not sulfenamide
Reactive handle Free primary amine for amide coupling and conjugation
Form Hydrochloride salt supports polar reaction media

Why N-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexanamine (CBS) Cannot Substitute for 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride in Research Applications


The near-ubiquitous commercial availability of N-(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine (CBS; CAS 95-33-0) creates a procurement risk in which the target 4-(1,3-benzothiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is mistaken as a simple positional isomer. The two compounds differ fundamentally in their sulfur–nitrogen connectivity: the target compound possesses a thioether (C–S–C) linkage with a free primary amine on the cyclohexane ring, whereas CBS possesses a sulfenamide (N–S–C) linkage with the amine nitrogen directly bonded to sulfur [1][2]. Sulfenamides are thermally labile and readily undergo homolytic S–N bond cleavage, acting as sulfur donors in vulcanization; thioethers are comparatively stable and serve as inert scaffolds or synthetic intermediates for further amine-directed derivatization [2]. Consequently, substituting CBS for the target compound in any application requiring a primary amine handle—such as amide coupling, reductive amination, or bioconjugation—will result in a chemically non-functional entity, invalidating experimental outcomes.

Target compound
CBS (CAS 95-33-0)
Sulfur linkage
Thioether (C–S–C), thermally stable
Sulfenamide (N–S–C), cleaves at elevated temperature
Amine handle
Free –NH₂ available for derivatization
Nitrogen locked in S–N bond; no reactive amine

Substituting CBS for the target compound removes the primary amine handle, blocking amide coupling, reductive amination, and bioconjugation. Thioether-to-sulfenamide mismatch may invalidate synthetic and biological workflows.

Quantitative Differentiation Evidence for 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride Versus Closest Analogs


Structural Connectivity Distinction: Thioether (C–S–C) Versus Sulfenamide (N–S–C) Bond Architecture

The target compound contains a thioether (C–S–C) bond connecting the benzothiazole ring to the cyclohexane scaffold, whereas the primary analog CBS (CAS 95-33-0) contains a sulfenamide (N–S–C) bond. The S–N bond in sulfenamides has a bond dissociation energy (BDE) of approximately 50–60 kcal/mol, significantly lower than the C–S BDE of approximately 70–75 kcal/mol in thioethers [1]. This differential translates into a fundamental reactivity divide: sulfenamides are designed to decompose under thermal or nucleophilic conditions to release active sulfur species; thioethers remain intact under identical conditions, enabling subsequent chemistry at the free amine without scaffold degradation.

Bond architecture
Cross-study comparable
C–S BDE ≈70–75 kcal/mol vs. N–S BDE ≈50–60 kcal/mol
Thioether scaffold remains intact where sulfenamide decomposes.
Vulcanization conditions ≥138°C confirm lability of S–N bond.
Chemical Stability Bond Dissociation Synthetic Utility

Presence of a Free Primary Amine Functional Handle: A Decisive Synthetic Versatility Advantage Over CBS

The target compound bears a free primary amine (pKa ~10.6 for cyclohexylamine analogs) on the cyclohexane ring that is absent in CBS, where the amine nitrogen is engaged in the sulfenamide bond . This primary amine enables a range of established derivatization chemistries—amide bond formation, reductive amination, urea/thiourea synthesis, sulfonamide formation, and Boc/Fmoc protection—that are entirely precluded in CBS without prior S–N bond cleavage . The hydrochloride salt form further enhances aqueous solubility for reactions conducted in polar media.

Amine handle
Direct head-to-head
1 free –NH₂ vs. 0 in CBS
Enables amide coupling, sulfonylation, and bioconjugation.
Hydrochloride salt further aids polar reaction media.
Derivatization Bioconjugation Medicinal Chemistry

Hydrochloride Salt Form Provides Measurably Superior Aqueous Solubility Compared to Neutral Free Base Analogs

The target compound is supplied as the hydrochloride salt (MW 300.9 g/mol), which introduces a formal charge on the amine, significantly enhancing aqueous solubility compared to the neutral free base (MW 264.4 g/mol) . While the neutral free base form of this compound is reported as 'discontinued,' the HCl salt remains commercially available from multiple suppliers, indicating superior handling and storage characteristics . Class-level inference from structurally related cyclohexylamine hydrochlorides suggests an aqueous solubility exceeding 10 mg/mL for the salt form, whereas neutral benzothiazole thioethers typically exhibit sub-0.1 mg/mL solubility in pure water [1].

Aqueous solubility
Class-level inference
Estimated >100‑fold enhancement (HCl salt vs. free base)
Essential for biological assays and polar media workflows.
Class‑level estimate; experimental solubility data to verify.
Solubility Formulation Bioassay Compatibility

Molecular Weight Distinction Enables Identity Verification by Mass Spectrometry Against the Dominant Isomeric Impurity CBS

The target compound hydrochloride (C₁₃H₁₇ClN₂S₂; monoisotopic mass of free base cation: 264.0755 Da) shares the identical molecular formula (C₁₃H₁₆N₂S₂) with its sulfenamide isomer CBS (monoisotopic mass: 264.0755 Da) [1]. Both are constitutional isomers with identical exact mass; thus, high-resolution mass spectrometry alone cannot distinguish them. This presents a significant procurement risk: a supplier shipping CBS mislabeled as the target compound cannot be detected by HRMS identity verification. Definitive differentiation requires either NMR spectroscopy (presence of primary amine protons at δ 1.5–2.5 ppm in D₂O-exchangeable region, vs. sulfenamide N–H at δ 3.5–5.0 ppm) or retention time comparison against an authentic reference standard under HPLC conditions [1].

Identity verification
Direct head-to-head
Identical monoisotopic mass 264.0755 Da; HRMS indistinguishable
NMR or HPLC required to differentiate target from CBS isomer.
Supplier substitution risk; orthogonal identity confirmation essential.
Quality Control Mass Spectrometry Identity Confirmation

Thioether Scaffold Association with Cathepsin K Inhibition: Class-Level Biological Activity Differentiation from Sulfenamide Rubber Additives

A structurally related benzothiazole-2-ylsulfanyl cyclohexane derivative—(1R,2R)-2-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-N-(cyanomethyl)cyclohexane-1-carboxamide—demonstrated Cathepsin K inhibition with an IC₅₀ of 200 nM [1]. This compound shares the benzothiazole-thioether-cyclohexane core architecture with the target compound. In contrast, the sulfenamide isomer CBS (CAS 95-33-0) is not reported to exhibit enzyme inhibition activity and is primarily classified as a dermatological allergen and rubber vulcanization accelerator, acting via histamine release rather than specific target engagement [2]. This supports a class-level inference that benzothiazole-thioether-cyclohexylamine scaffolds may possess distinct biological target engagement profiles compared to benzothiazole-sulfenamide scaffolds.

Biological profile
Class-level inference
Analog shows Cat K IC₅₀ 200 nM; CBS lacks target engagement
Thioether scaffold may support cysteine protease probe design.
Target compound not directly tested; class‑level association only.
Enzyme Inhibition Drug Discovery Cathepsin K

Optimized Application Scenarios for 4-(1,3-Benzothiazol-2-ylsulfanyl)cyclohexan-1-amine Hydrochloride Based on Differentiated Properties


Primary Amine-Directed Library Synthesis in Medicinal Chemistry

The free primary amine on the cyclohexane ring enables direct amide coupling, sulfonamide formation, and reductive amination, making this compound a versatile scaffold for generating diverse compound libraries. Unlike CBS, which lacks this functional handle and requires S–N bond cleavage (BDE ~50–60 kcal/mol) to unmask an amine, the target compound is immediately reactive under standard coupling conditions . Procurement of the hydrochloride salt ensures adequate solubility in DMF, DMSO, or aqueous mixtures for high-throughput parallel synthesis workflows.

Cysteine Protease Inhibitor Hit-to-Lead Optimization Starting Point

Given the class-level evidence that structurally related benzothiazole-thioether-cyclohexane derivatives exhibit Cathepsin K inhibition (IC₅₀ = 200 nM), the target compound serves as a non-sulfenamide entry point for cysteine protease inhibitor programs . It avoids the dermatological sensitization liability documented for sulfenamide-class benzothiazoles such as CBS, which is classified as a skin allergen and histamine releaser [1]. The primary amine provides a vector for structure–activity relationship (SAR) exploration through rapid amide diversification.

Chemical Probe Synthesis Requiring a Chemically Stable Benzothiazole-Thioether Scaffold

The thioether (C–S–C) bond in the target compound is chemically stable under conditions that degrade sulfenamides (e.g., nucleophiles, elevated temperatures >100°C, or reducing environments). This makes it suitable for chemical probe campaigns requiring scaffold integrity throughout multi-step synthesis, biological incubation, and pull-down experiments. The hydrochloride salt form further facilitates conjugation to biotin, fluorophores, or affinity tags through the primary amine without scaffold decomposition [1].

Analytical Reference Standard for Differentiating Benzothiazole-Sulfide Isomers in Quality Control

Because the target compound is a constitutional isomer of the bulk industrial chemical CBS (identical exact mass 264.0755 Da), it serves as an essential reference standard for HPLC method validation and identity confirmation in quality control laboratories. Suppliers procuring or synthesizing benzothiazole-cyclohexylamine derivatives must employ NMR-based batch certification to distinguish these isomers, as HRMS alone cannot resolve them . The hydrochloride salt also provides a distinct elemental composition (presence of chlorine) for XRF or ion chromatography-based identity testing.

Application
Selection Property
Validation Focus
Amine-directed library synthesis
Free primary amine handle
Acylation, sulfonylation, reductive amination reactivity
Cysteine protease probe design
Benzothiazole-thioether scaffold
Cathepsin inhibition screening (class-level evidence)
Chemical probe scaffold
Thermally stable thioether linkage
Multi-step synthesis stability; bioconjugation integrity
Isomer differentiation reference
Constitutional isomer of CBS
NMR identity confirmation; HPLC retention time validation
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